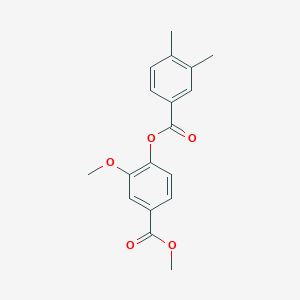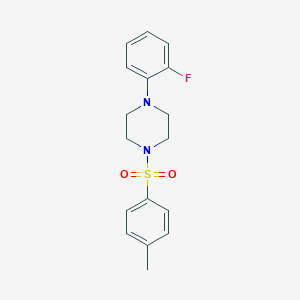![molecular formula C18H14FN3OS B501399 5-[(4-fluorophenyl)methyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B501399.png)
5-[(4-fluorophenyl)methyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core with a 4-fluorobenzyl group and two methyl groups at positions 7 and 9.
Métodos De Preparación
The synthesis of 3-(4-fluorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Introduction of the 4-fluorobenzyl group: This step often involves nucleophilic substitution reactions where a 4-fluorobenzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
3-(4-fluorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups if present.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Mecanismo De Acción
The mechanism by which 3-(4-fluorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects involves interaction with specific molecular targets. For instance, as an antitubercular agent, it inhibits the cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterial respiratory chain and leading to cell death . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function.
Comparación Con Compuestos Similares
Similar compounds to 3-(4-fluorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one include other thieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives. These compounds share the thieno[2,3-d]pyrimidine core but differ in their substituents, which can significantly affect their chemical and biological properties. For example:
Thieno[2,3-d]pyrimidin-4(3H)-one: Lacks the 4-fluorobenzyl and methyl groups, resulting in different reactivity and biological activity.
Benzothienopyrimidine-4-benzonitrile: Used in OLEDs for its electronic properties.
The uniqueness of 3-(4-fluorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substituents, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C18H14FN3OS |
|---|---|
Peso molecular |
339.4g/mol |
Nombre IUPAC |
5-[(4-fluorophenyl)methyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C18H14FN3OS/c1-10-7-11(2)21-17-14(10)15-16(24-17)18(23)22(9-20-15)8-12-3-5-13(19)6-4-12/h3-7,9H,8H2,1-2H3 |
Clave InChI |
XGSLCVAKLZIJPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC4=CC=C(C=C4)F)C |
SMILES canónico |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC4=CC=C(C=C4)F)C |
Solubilidad |
0.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-cyclohexyl-3-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B501319.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B501321.png)

![N-(4-fluorophenyl)-4-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B501326.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B501327.png)

![3-[(3-ethoxybenzoyl)amino]-1-phenyl-1H-pyrazol-5-yl 3-ethoxybenzoate](/img/structure/B501329.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methyl-N-[(2-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B501330.png)

![2-{[2-(3-benzoylphenyl)propanoyl]amino}-N-(4-fluorophenyl)benzamide](/img/structure/B501335.png)
![4-{[2-(3-benzoylphenyl)propanoyl]amino}-N-(4-fluorophenyl)benzamide](/img/structure/B501336.png)
![3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B501338.png)
![N-[3-(3-toluidinocarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B501339.png)
